3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
3,4-Dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, methoxy, and pyridinylmethyl groups attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 3,4-dichloroanisole to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions.
Sulfonation: The resulting amine undergoes sulfonation with chlorosulfonic acid to form the corresponding sulfonamide.
Alkylation: Finally, the sulfonamide is alkylated with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3,4-dihydroxy-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Reduction: Formation of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- 3,4-Dichloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 3,4-Dichloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Uniqueness
3,4-Dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinylmethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-13-11(5-4-10(14)12(13)15)21(18,19)17-8-9-3-2-6-16-7-9/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOQQEUNNMDEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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